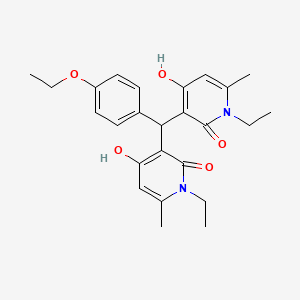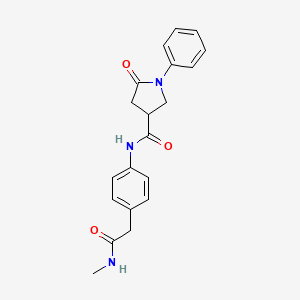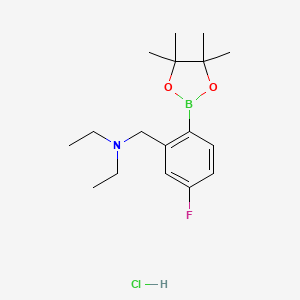
2-(Diethylaminomethyl)-4-fluorophenylboronic acid, pinacol ester, hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(Diethylaminomethyl)-4-fluorophenylboronic acid, pinacol ester, hcl” is a type of boronic ester. Boronic esters are highly valuable building blocks in organic synthesis . They are particularly considered for the design of new drugs and drug delivery devices, especially as boron-carriers suitable for neutron capture therapy .
Synthesis Analysis
The synthesis of boronic esters like “2-(Diethylaminomethyl)-4-fluorophenylboronic acid, pinacol ester, hcl” often involves processes such as protodeboronation . Protodeboronation is not well developed, but there are reports of catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach .Chemical Reactions Analysis
Boronic esters, including “2-(Diethylaminomethyl)-4-fluorophenylboronic acid, pinacol ester, hcl”, are susceptible to hydrolysis . The kinetics of this reaction is dependent on the substituents in the aromatic ring, and the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Diethylaminomethyl)-4-fluorophenylboronic acid, pinacol ester, hcl” would be influenced by its molecular structure and the nature of its substituents. Boronic esters are generally only marginally stable in water .Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
- Borylation of Polyfluoroarenes : The compound is used in the transformation of fluoroarenes into arylboronic acid pinacol esters, a critical step in synthesizing various partially fluorinated arenes (Zhou et al., 2016).
- Synthesis of H2O2-Cleavable Polymers : It plays a role in the synthesis of H2O2-cleavable poly(ester-amide)s, which can be used for controlled release in response to H2O2, showing potential in drug delivery systems (Cui et al., 2017).
- Preparation of (E)-1-Alkenylboronic Acid Esters : It's involved in the preparation of (E)-1-alkenylboronic acid esters, showcasing its utility in organic synthesis and pharmaceutical applications (Shirakawa et al., 2004).
Analytical and Material Science Applications
- Organoboron Compounds in Sensing : It's used in developing polymer membrane electrodes for fluoride ion sensing, demonstrating its role in analytical chemistry and sensor technology (Jańczyk et al., 2012).
- Phosphorescent Properties : Surprisingly, simple arylboronic esters like this compound exhibit room-temperature phosphorescence, opening doors for their use in advanced material sciences, particularly in photoluminescent materials (Shoji et al., 2017).
Polymers and Catalysis
- Catalyst-Transfer Condensation Polymerization : It's applicable in the synthesis of π-conjugated polymers with boronic acid (ester) moieties, vital for electronics and material sciences (Nojima et al., 2016).
- Synthesis of Functionalized Arenes : It contributes to the Ni/Cu-catalyzed transformation of fluoroarenes to arylboronic esters, useful in the synthesis of diverse functionalized arenes (Niwa et al., 2015).
Radiofluorination and Pharmaceutical Research
- Radiofluorination Efficiency Improvement : It's used in the copper-mediated radiofluorination of aryl pinacol boronates, indicating its importance in PET imaging and diagnostic research (Antuganov et al., 2017).
Analytical Challenges and Solutions
- Analysis of Reactive Pinacolboronate Esters : The compound poses unique analytical challenges due to its reactivity, prompting novel strategies in chromatographic analysis and quality assessment (Zhong et al., 2012).
Safety And Hazards
Direcciones Futuras
The future directions for “2-(Diethylaminomethyl)-4-fluorophenylboronic acid, pinacol ester, hcl” and similar compounds could involve further development of protocols for their synthesis, particularly focusing on protodeboronation . Additionally, their potential applications in drug design and delivery could be explored further .
Propiedades
IUPAC Name |
N-ethyl-N-[[5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27BFNO2.ClH/c1-7-20(8-2)12-13-11-14(19)9-10-15(13)18-21-16(3,4)17(5,6)22-18;/h9-11H,7-8,12H2,1-6H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARBADHZQZYLKTI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)CN(CC)CC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28BClFNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Ethyl-N-(5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)ethanamine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

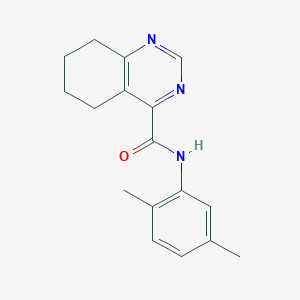
![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2365632.png)
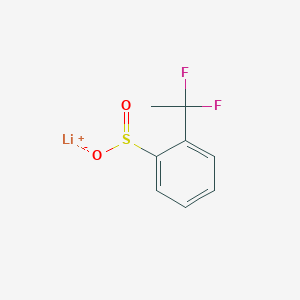
![5-[(tert-Butoxycarbonyl)amino]pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2365637.png)
![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetonitrile](/img/structure/B2365640.png)
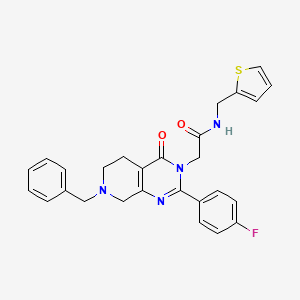
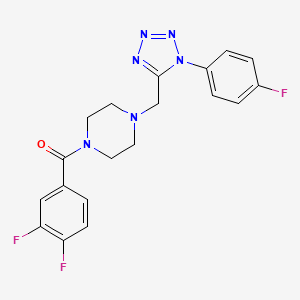
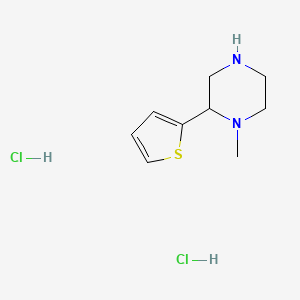
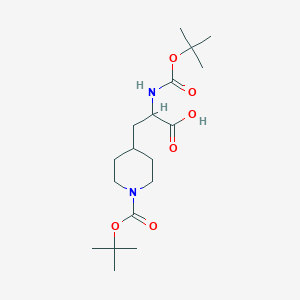
![Tert-butyl 3-[(4-methoxyphenyl)methyl]-4-oxopiperidine-1-carboxylate](/img/structure/B2365647.png)
![2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2365648.png)
![Bis[(Z)-3-oxo-1-pyridin-4-ylprop-1-enyl] oxalate](/img/structure/B2365649.png)
